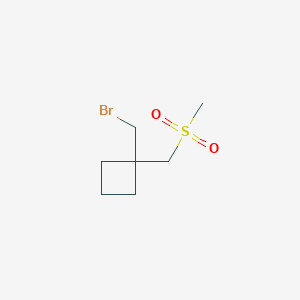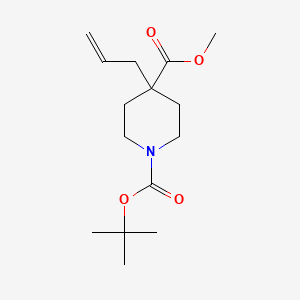
1-tert-Butyl 4-méthyl 4-allylpiperidine-1,4-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure permet diverses réactions, notamment des substitutions et des additions, qui sont fondamentales dans la création d'une large gamme de produits organiques .
Chimie médicinale
En chimie médicinale, ce dérivé de la pipéridine pourrait être utilisé dans la conception de nouveaux médicaments. Son noyau pipéridine est un motif courant dans les médicaments, et les groupes fonctionnels supplémentaires offrent des points de diversification pour le développement de médicaments .
Science des matériaux
La structure unique du composé pourrait être explorée pour le développement de nouveaux matériaux, tels que des polymères ou des revêtements, où le cycle pipéridine pourrait conférer une flexibilité ou d'autres propriétés souhaitables .
Catalyse
Les catalyseurs dérivés des structures de la pipéridine sont connus pour leur efficacité dans diverses réactions chimiques. Ce composé pourrait être modifié pour créer des catalyseurs pour des réactions spécifiques, améliorant les vitesses de réaction ou la sélectivité .
Recherche agrochimique
Les dérivés de la pipéridine sont souvent étudiés pour leur utilisation potentielle dans les agrochimiques. Ce composé pourrait conduire au développement de nouveaux pesticides ou herbicides avec des profils de sécurité et une efficacité améliorés .
Études biochimiques
Le composé pourrait être utilisé dans des études biochimiques pour comprendre l'interaction entre les petites molécules et les systèmes biologiques, conduisant potentiellement à des informations sur la fonction des enzymes ou les voies métaboliques .
Chimie analytique
En tant que composé standard ou de référence en chimie analytique, il pourrait aider à la quantification ou à l'identification de composés similaires dans des mélanges complexes à l'aide de techniques telles que la HPLC ou la spectrométrie de masse .
Chimie de l'environnement
En chimie de l'environnement, la recherche pourrait explorer les produits de dégradation de ce composé, sa persistance dans l'environnement ou ses effets potentiels sur les écosystèmes .
Mécanisme D'action
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
Given its structural similarity to other compounds used in PROTAC development, it may interact with its targets to facilitate protein degradation .
Result of Action
As a potential PROTAC linker, it may facilitate the degradation of target proteins, but specific effects would depend on the particular proteins targeted .
Analyse Biochimique
Cellular Effects
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRWPOAYYRINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680972 | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441774-09-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


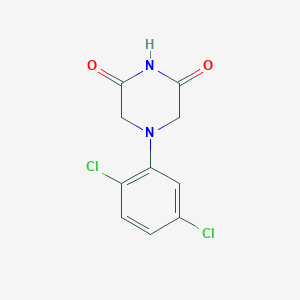

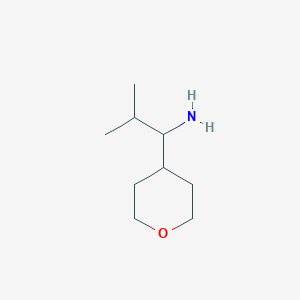
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)

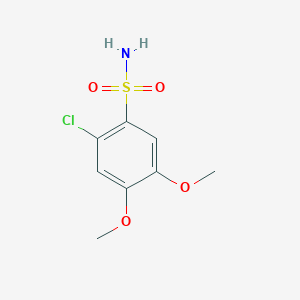

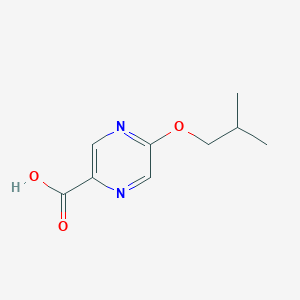


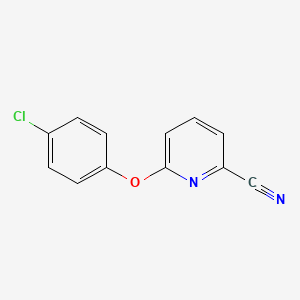
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
